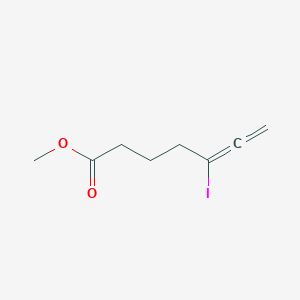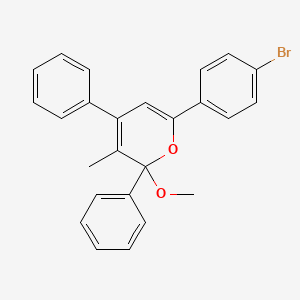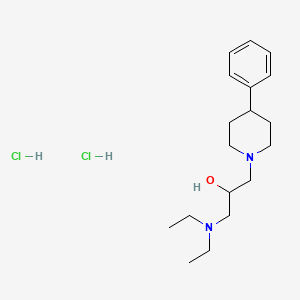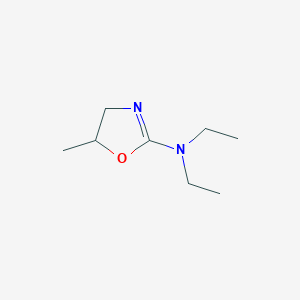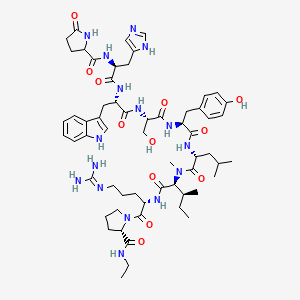
LHRH, leu(6)-leu(N-alpha-Me)(7)-N-Et-pronh2(9)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LHRH, leu(6)-leu(N-alpha-Me)(7)-N-Et-pronh2(9)- is a synthetic analog of the naturally occurring luteinizing hormone-releasing hormone (LHRH). This compound is designed to mimic or interfere with the natural hormone’s function, often used in medical and scientific research to study hormonal regulation and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of LHRH analogs typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The specific reaction conditions, such as temperature, solvents, and protecting groups, are carefully controlled to ensure the correct sequence and structure of the peptide.
Industrial Production Methods
Industrial production of LHRH analogs follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to produce large quantities of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
LHRH analogs can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as pH, temperature, and solvent, are optimized for each specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the LHRH analog. For example, oxidation might introduce hydroxyl groups, while reduction could lead to the formation of amines.
Aplicaciones Científicas De Investigación
LHRH analogs have a wide range of scientific research applications, including:
Chemistry: Studying the structure-activity relationship of peptides.
Biology: Investigating the role of LHRH in reproductive physiology.
Medicine: Developing therapeutic agents for conditions like prostate cancer and endometriosis.
Industry: Producing peptide-based drugs and diagnostic tools.
Mecanismo De Acción
The mechanism of action of LHRH analogs involves binding to LHRH receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways that regulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The specific effects depend on whether the analog acts as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar Compounds
Goserelin: Another LHRH analog used in the treatment of hormone-sensitive cancers.
Leuprolide: A widely used LHRH analog for managing endometriosis and prostate cancer.
Triptorelin: An LHRH analog with applications in reproductive medicine.
Uniqueness
LHRH, leu(6)-leu(N-alpha-Me)(7)-N-Et-pronh2(9)- is unique due to its specific modifications, which may confer distinct binding properties, stability, or biological activity compared to other LHRH analogs.
Propiedades
Número CAS |
76500-08-8 |
|---|---|
Fórmula molecular |
C60H86N16O12 |
Peso molecular |
1223.4 g/mol |
Nombre IUPAC |
N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-methylamino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C60H86N16O12/c1-7-34(5)50(57(86)69-42(15-11-23-65-60(61)62)59(88)76-24-12-16-48(76)56(85)64-8-2)75(6)58(87)46(25-33(3)4)73-52(81)43(26-35-17-19-38(78)20-18-35)70-55(84)47(31-77)74-53(82)44(27-36-29-66-40-14-10-9-13-39(36)40)71-54(83)45(28-37-30-63-32-67-37)72-51(80)41-21-22-49(79)68-41/h9-10,13-14,17-20,29-30,32-34,41-48,50,66,77-78H,7-8,11-12,15-16,21-28,31H2,1-6H3,(H,63,67)(H,64,85)(H,68,79)(H,69,86)(H,70,84)(H,71,83)(H,72,80)(H,73,81)(H,74,82)(H4,61,62,65)/t34-,41?,42-,43-,44-,45-,46+,47-,48-,50-/m0/s1 |
Clave InChI |
SKIQQIBAGXKQMN-UPCHOWBUSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC)N(C)C(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
SMILES canónico |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC)N(C)C(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



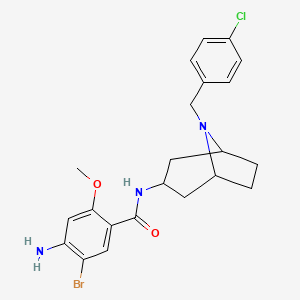
![N-[2-(3-butyl-1,3-diazinan-1-yl)ethyl]-N-phenylpropanamide;oxalic acid](/img/structure/B14436158.png)
![5,9-Methano[1,3]thiazolo[5,4-d]azocine](/img/structure/B14436160.png)

